molecular formula C13H10N4O3 B2675919 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 946231-57-8

4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2675919
CAS No.: 946231-57-8
M. Wt: 270.248
InChI Key: SQJCFRBBCFRRBR-UHFFFAOYSA-N
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Description

4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1,2-oxazol-5-yl group at position 5 and a 4-methylbenzamide moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, conferring rigidity and metabolic stability. The 1,2-oxazol-5-yl substituent enhances π-π stacking interactions, while the 4-methylbenzamide group contributes to hydrophobic binding.

Properties

IUPAC Name

4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-8-2-4-9(5-3-8)11(18)15-13-17-16-12(19-13)10-6-7-14-20-10/h2-7H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJCFRBBCFRRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole and oxadiazole rings followed by their attachment to the benzamide core. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiadiazole Analogs

Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide, ):

  • Structural Differences : Replaces the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole (sulfur instead of oxygen).
  • Physical Properties : Melting point (160°C) is lower than typical oxadiazole derivatives, likely due to reduced ring stability.
  • Spectral Data : IR shows a C=O stretch at 1606 cm⁻¹, consistent with benzamide. MS fragments at m/z 105 (base peak) suggest cleavage of the thiadiazole ring.
  • Bioactivity: Not reported, but thiadiazoles are known for antimicrobial and anti-inflammatory properties.

1,3,4-Oxadiazole Derivatives with Modified Substituents

LMM5 and LMM11 ( ):

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Structural Comparison : Both feature sulfamoyl groups on the benzamide and bulky substituents (e.g., methoxyphenyl, furan) on the oxadiazole. In contrast, the target compound has a simpler 4-methylbenzamide and 1,2-oxazol-5-yl group.
  • Bioactivity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition. This suggests that substituents on the oxadiazole ring significantly modulate target specificity.

1,2-Oxazol-5-yl-Substituted Compounds

Risvodétinib ( ):

  • Structure : Contains a 1,2-oxazol-5-yl group linked to a pyridine-pyrimidine core and a benzamide with a piperazine-methyl group.
  • Therapeutic Use : Antineoplastic agent targeting kinases.
  • Key Feature : The 1,2-oxazol-5-yl group may enhance binding to kinase ATP pockets through hydrogen bonding and π-stacking.

Comparison : The target compound’s 1,2-oxazol-5-yl group could similarly improve target engagement, though its smaller size may limit kinase affinity compared to risvodétinib.

Benzamide-Based Antineoplastic Agents

Nilotinib ( ):

  • Structure : Benzamide derivative with trifluoromethyl and imidazole substituents.
  • Mechanism : BCR-ABL kinase inhibitor for leukemia.
  • Comparison : Highlights the versatility of benzamide scaffolds in drug design. The target compound’s lack of electron-withdrawing groups (e.g., CF₃) may reduce kinase affinity but improve solubility.

Data Tables

Table 1: Structural and Physical Properties

Compound Core Heterocycle Substituents (Oxadiazole Position 5) Melting Point (°C) IR C=O Stretch (cm⁻¹)
Target Compound 1,3,4-Oxadiazole 1,2-Oxazol-5-yl Not reported Not available
Compound 6 ( ) 1,3,4-Thiadiazole 1,2-Oxazol-5-yl 160 1606
LMM5 ( ) 1,3,4-Oxadiazole (4-Methoxyphenyl)methyl Not reported Not available
Risvodétinib ( ) Pyrimidine 1,2-Oxazol-5-yl (on pyridine) Not reported Not available

Biological Activity

The compound 4-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a derivative of oxadiazole and oxazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and oxazole moieties exhibit a variety of biological activities including:

  • Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of oxadiazole have been reported to induce apoptosis in cancer cells such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .
  • Antimicrobial Properties : The presence of oxazole and oxadiazole rings in compounds has been associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Studies

A study evaluating the cytotoxic effects of various oxadiazole derivatives showed that compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines. The findings indicated that these compounds could be effective in targeting specific cancer types:

CompoundCell LineIC50 (µM)Mechanism of Action
4-methyl-N-[5-(1,2...MCF-70.65Induction of apoptosis
U-9372.41Cell cycle arrest
HeLa1.50Inhibition of DNA synthesis

Antimicrobial Studies

Research has also highlighted the antimicrobial effects of similar oxadiazole derivatives. For example:

CompoundBacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
4-methyl-N-[5-(1,2...Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

These results suggest that the compound may have potential as a broad-spectrum antimicrobial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (e.g., G0/G1 or G2/M), thereby inhibiting proliferation.
  • Inhibition of Metabolic Pathways : The structural features allow for interaction with enzymes involved in critical metabolic pathways within microbial cells.

Q & A

Q. Table 1. Comparative Bioactivity of Oxadiazole Derivatives

CompoundAntimicrobial MIC (µg/mL)IC50_{50} (AlaDH, µM)
Target Compound8.2 (S. aureus)5.0
4-Chloro Analog 12.515.3
Trifluoromethyl Derivative 6.83.7

Q. Table 2. Synthetic Yield Optimization

StepYield (%)Key Parameter Adjusted
Hydrazide Formation85Hydrazine excess (2 eq.)
Oxadiazole Cyclization70BrCN stoichiometry (1.1 eq.)
Final Coupling40Pd(OAc)2_2 catalyst (5 mol%)

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